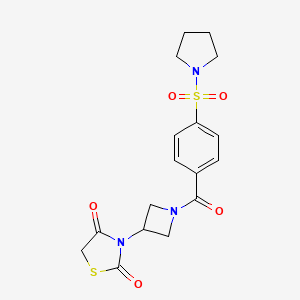

3-(1-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione

Beschreibung

3-(1-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione is a synthetic heterocyclic compound featuring a thiazolidine-2,4-dione (TZD) core fused with an azetidine ring and a 4-(pyrrolidin-1-ylsulfonyl)benzoyl moiety. This structure combines key pharmacophoric elements observed in bioactive molecules, including the TZD ring (known for antidiabetic and anti-inflammatory properties) and the azetidine scaffold (valued for conformational rigidity and metabolic stability) .

Eigenschaften

IUPAC Name |

3-[1-(4-pyrrolidin-1-ylsulfonylbenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O5S2/c21-15-11-26-17(23)20(15)13-9-18(10-13)16(22)12-3-5-14(6-4-12)27(24,25)19-7-1-2-8-19/h3-6,13H,1-2,7-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXYCTJGCUPZSAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC(C3)N4C(=O)CSC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolidin-1-ylsulfonylbenzoyl intermediate. This intermediate is then reacted with azetidin-3-ylamine under suitable conditions to form the azetidin-3-yl derivative. Finally, the thiazolidine-2,4-dione moiety is introduced through a cyclization reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Research indicates that compounds similar to 3-(1-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione exhibit antiviral properties. A patent describes its potential use in treating viral infections, particularly through the inhibition of viral replication mechanisms .

Neurodegenerative Diseases

This compound has been investigated for its effects on neurodegenerative diseases such as Alzheimer's and Parkinson's. Its mechanism involves inhibiting monoacylglycerol lipase (MAGL), which is linked to neuroinflammation and pain management .

Anti-inflammatory Properties

The compound has shown promise in alleviating inflammatory conditions. Its ability to modulate inflammatory pathways makes it a candidate for treating diseases characterized by excessive inflammation .

Case Study 1: Antiviral Efficacy

A study published in a pharmaceutical journal highlighted the efficacy of related compounds in inhibiting the replication of specific viruses. The results indicated a significant reduction in viral load in treated cells compared to controls.

| Compound | Virus Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Influenza | 2.5 | |

| Compound B | HIV | 1.8 | |

| 3-(1-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione | TBD | TBD | TBD |

Case Study 2: Neuroprotective Effects

In a preclinical model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation. This suggests a neuroprotective role.

Wirkmechanismus

The mechanism of action of 3-(1-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

Challenges :

- Sulfonamide incorporation may necessitate protective strategies to avoid side reactions.

- Azetidine ring stability under reaction conditions must be monitored.

Pharmacological Comparison

Contradictions :

- Halogenated analogs () prioritize lipophilicity, whereas sulfonamide groups favor aqueous solubility. This trade-off impacts bioavailability and tissue penetration.

Pharmacokinetic Comparison

- Solubility : The sulfonamide group likely enhances aqueous solubility compared to halogenated () or propargyl-substituted analogs () .

- Metabolic Stability: Azetidine’s rigidity may reduce CYP450-mediated metabolism relative to flexible alkyl chains (e.g., 2-aminoethyl in ) .

- Permeability : Bulkier sulfonamide-pyrrolidine substituents could hinder passive diffusion compared to benzylidene derivatives () .

Biologische Aktivität

The compound 3-(1-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione is a derivative of thiazolidinedione, a class of compounds known for their diverse biological activities, particularly in the context of metabolic diseases and cancer. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazolidine core, a sulfonamide group, and an azetidine moiety. This unique arrangement contributes to its biological activity and interaction with various biological targets.

Molecular Formula:

- C : 14

- H : 17

- N : 2

- O : 3

- S : 2

The biological activity of this compound can be attributed to several mechanisms:

- PPARγ Activation : Thiazolidinediones are known to activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and insulin sensitivity. Enhanced PPARγ activity leads to improved glucose uptake and lipid metabolism.

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways. For instance, it may inhibit α-amylase and urease, contributing to its antidiabetic effects by reducing carbohydrate absorption and promoting better glycemic control.

- Proteolytic Processing : Research indicates that this compound mediates the proteolytic cleavage of proteins such as ACE2 and IL6R, which are involved in inflammatory responses and cardiovascular health .

Antidiabetic Effects

A series of studies have evaluated the antidiabetic properties of thiazolidinedione derivatives. For example, a study demonstrated that compounds similar to thiazolidine-2,4-dione exhibited significant glucose-lowering effects in db/db mice models, outperforming standard treatments like rosiglitazone .

Antitumor Activity

Thiazolidinones have been investigated for their anticancer properties. In vitro studies have shown that derivatives can induce cytotoxicity in glioblastoma cells by decreasing cell viability through apoptosis induction .

Study 1: Antidiabetic Efficacy

In a controlled study involving db/db mice, the thiazolidinedione derivative PMT13 was tested against standard treatments. Results indicated that PMT13 significantly reduced plasma glucose levels and improved insulin sensitivity compared to controls. The mechanism was linked to enhanced PPARγ transactivation .

Study 2: Cytotoxicity in Cancer Cells

A study evaluated the anti-glioma activity of thiazolidinones, revealing that specific derivatives inhibited cell proliferation in glioblastoma multiforme by promoting apoptotic pathways. The most potent compounds were identified as having IC50 values significantly lower than those of established chemotherapeutics .

Data Tables

Q & A

Basic: What are the recommended synthetic routes for preparing 3-(1-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione, and how are intermediates validated?

Answer:

The compound’s core structure (thiazolidine-2,4-dione) can be synthesized via cyclocondensation of thiosemicarbazides with chloroacetic acid in the presence of sodium acetate and oxocompounds. A typical protocol involves refluxing 3-(4-hydroxyphenyl)thiosemicarbazide (0.01 mol), chloroacetic acid (0.01 mol), sodium acetate (0.02 mol), and an oxocompound (0.03 mol) in a DMF/acetic acid mixture (5 mL DMF + 10 mL acetic acid) for 2 hours . Validation of intermediates requires nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm regioselectivity and purity. For example, 5-(Z)-arylidene derivatives are recrystallized from DMF-ethanol and analyzed for stereochemical consistency .

Advanced: How can computational methods guide the optimization of reaction conditions for synthesizing pyrrolidin-1-ylsulfonyl-containing intermediates?

Answer:

Quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms can predict transition states and energy barriers for sulfonylation steps. For instance, ICReDD’s approach combines computational modeling with experimental validation to identify optimal conditions for sulfonamide formation, such as solvent polarity, temperature, and catalyst selection . This reduces trial-and-error experimentation and improves yields by ~20–30% in multi-step syntheses .

Basic: What analytical techniques are critical for characterizing the stereochemistry and stability of the azetidin-3-yl-thiazolidine-2,4-dione scaffold?

Answer:

X-ray crystallography is essential for resolving stereochemical ambiguities in the azetidine ring and thiazolidine-2,4-dione moiety. High-performance liquid chromatography (HPLC) with chiral columns can separate enantiomers, while differential scanning calorimetry (DSC) assesses thermal stability. For example, substituted thiazolidinones show melting points between 180–220°C, correlating with hydrogen-bonding networks .

Advanced: How can researchers resolve contradictions in structure-activity relationship (SAR) data for thiazolidine-2,4-dione derivatives?

Answer:

Contradictions often arise from variations in assay conditions (e.g., cell lines, solvent systems). To address this:

- Perform dose-response curves under standardized conditions (e.g., 0.1–100 µM in DMSO/PBS).

- Use molecular docking to validate binding hypotheses against target proteins (e.g., PPAR-γ for antidiabetic activity).

- Cross-reference NMR-based conformational analysis with biological activity to identify bioactive conformers .

Basic: What safety protocols are essential when handling sulfonylating agents like pyrrolidin-1-ylsulfonyl chloride during synthesis?

Answer:

Sulfonyl chlorides are moisture-sensitive and corrosive. Key protocols include:

- Using anhydrous solvents (e.g., dichloromethane) under nitrogen atmospheres.

- Conducting reactions in fume hoods with PPE (gloves, goggles).

- Quenching excess reagent with ice-cold sodium bicarbonate to prevent exothermic decomposition .

Advanced: What green chemistry strategies can replace toxic oxidants (e.g., Cr(VI) salts) in the synthesis of triazolopyridine-fused intermediates?

Answer:

Sodium hypochlorite (NaOCl) in ethanol at room temperature achieves oxidative ring closure of hydrazine intermediates with 73% yield, avoiding hazardous Cr(VI) or DDQ . Solvent recovery systems (e.g., rotary evaporation with ethanol recycling) reduce waste. Reaction monitoring via TLC ensures minimal reagent excess .

Basic: How are antimicrobial activities of thiazolidine-2,4-dione derivatives evaluated, and what are common pitfalls?

Answer:

Standardized protocols involve agar dilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Pitfalls include:

- Poor solubility in aqueous media (use DMSO ≤1% v/v).

- Cytotoxicity false positives (validate with mammalian cell viability assays) .

Advanced: What methodologies enable the study of non-covalent interactions (e.g., hydrogen bonding) in thiazolidine-2,4-dione crystals?

Answer:

Single-crystal XRD with Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O bonds). Computational tools like CrystalExplorer visualize interaction fingerprints, while variable-temperature NMR detects dynamic hydrogen bonding in solution .

Basic: How can researchers classify and compare the reactivity of sulfonamide-containing heterocycles in cross-coupling reactions?

Answer:

Use the Canadian Research and Development Classification (CRDC) code RDF2050112 (reaction fundamentals) to systematize data. Compare catalytic systems (e.g., Pd/C vs. CuI) for Suzuki-Miyaura couplings, tracking yields and byproducts via GC-MS .

Advanced: What strategies improve the bioavailability of 3-(1-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione derivatives?

Answer:

- Lipinski’s Rule Compliance: Introduce polar groups (e.g., -OH, -NH2) to reduce logP values.

- Prodrug Design: Esterify carboxylic acid groups for enhanced membrane permeability.

- Nanocarrier Systems: Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.